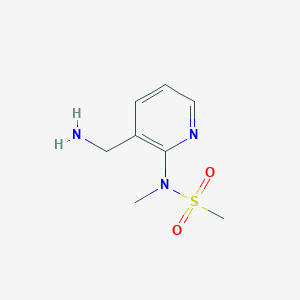

N-(3-(aminometil)piridin-2-il)-N-metilmetanosulfonamida

Descripción general

Descripción

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide exhibit significant antimicrobial activity. Studies have focused on its potential to act against various bacterial strains, making it a candidate for further development into antimicrobial agents. For example, compounds with similar structures have shown effectiveness against resistant strains of bacteria, highlighting the need for new antibiotics in an era of increasing resistance .

Anticancer Activity

There is emerging evidence suggesting that this compound may have anticancer properties. Preclinical studies have indicated that modifications to the pyridine ring can enhance cytotoxicity against certain cancer cell lines. Investigations into the mechanisms of action reveal that these compounds may induce apoptosis in tumor cells, providing a basis for further exploration in cancer therapy .

Synthetic Methodologies

Reagent in Organic Synthesis

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide serves as a versatile reagent in organic synthesis. Its sulfonamide group allows for various nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of more complex molecules. For instance, it has been used to synthesize biologically active compounds through palladium-catalyzed cross-coupling reactions .

Building Block for Drug Development

This compound acts as a building block in the synthesis of novel pharmaceuticals. Its structural features can be modified to create libraries of compounds for high-throughput screening against various biological targets. The ability to functionalize the pyridine and sulfonamide moieties opens pathways for developing drugs with tailored pharmacological profiles .

Biological Studies

Enzyme Inhibitors

Research has identified N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that it may inhibit certain kinases or other enzymes linked to disease processes, providing insights into its role as a therapeutic agent .

Cell Culture Applications

In cell culture studies, this compound has been utilized to investigate cellular responses to various stimuli. Its ability to modulate signaling pathways makes it an important tool for understanding cellular mechanisms and disease models, particularly in neurobiology and cancer research .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Active against resistant bacterial strains |

| Anticancer Activity | Induces apoptosis in certain cancer cell lines | |

| Synthetic Methodologies | Organic Synthesis Reagent | Useful in nucleophilic substitutions |

| Building Block for Drug Development | Facilitates creation of diverse compound libraries | |

| Biological Studies | Enzyme Inhibitor | Inhibits specific kinases involved in disease |

| Cell Culture Applications | Modulates cellular signaling pathways |

Case Studies and Research Findings

Several studies have explored the applications of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide:

- Antimicrobial Study: A recent study demonstrated its efficacy against multi-drug resistant strains of Staphylococcus aureus, suggesting potential as a lead compound for new antibiotics .

- Cancer Research: In vitro tests showed that derivatives could selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index .

- Synthesis Research: Researchers successfully employed this compound in a multi-step synthesis to produce novel inhibitors targeting cancer metastasis pathways, showcasing its utility in drug discovery .

Mecanismo De Acción

Target of Action

Similar compounds with a pyridin-2-yl structure have been reported to have various biological targets . For instance, Sterol 14-alpha demethylase (CYP51) protein from C. albicans has been reported as a target for a similar compound .

Mode of Action

It’s worth noting that compounds with similar structures have been reported to interact with their targets in various ways . For instance, a similar compound was reported to inhibit the Sterol 14-alpha demethylase (CYP51) protein from C. albicans .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic profiles .

Result of Action

Similar compounds have been reported to have various biological effects .

Action Environment

Similar compounds have been synthesized under different reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 2-aminopyridine with appropriate reagents under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine. The reaction proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, under mild and metal-free conditions . Another approach involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TBHP and I2.

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have comparable biological properties.

Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal applications.

Uniqueness

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is unique due to its specific functional groups and the resulting chemical and biological properties

Actividad Biológica

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This article explores the compound's biological activity, mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide acts primarily as an inhibitor of proline-rich tyrosine kinase 2 (PYK2). PYK2 is involved in various cellular processes, including cell migration, proliferation, and survival. The compound's inhibition of PYK2 can disrupt these processes, making it a candidate for cancer therapy.

- Target Interaction : The compound binds selectively to the active site of PYK2, inhibiting its catalytic activity. This interaction is critical for its potential therapeutic effects.

- Biochemical Pathways : By inhibiting PYK2, the compound may affect signaling pathways related to cancer cell survival and metastasis.

Synthesis

The synthesis of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide typically involves the reaction of 3-(aminomethyl)pyridine with methanesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction conditions are crucial for optimizing yield and purity.

In Vitro Studies

In vitro studies have demonstrated that N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide exhibits significant inhibitory activity against PYK2:

- IC50 Values : The compound has shown low nanomolar IC50 values in various assays, indicating potent inhibition.

- Selectivity : Comparative studies suggest that it selectively inhibits PYK2 over other kinases, reducing potential side effects.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Cancer Cell Lines : In studies involving various cancer cell lines (e.g., breast cancer and prostate cancer), treatment with N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide resulted in reduced cell viability and increased apoptosis rates.

Cell Line Treatment Concentration (µM) Viability Reduction (%) MDA-MB-231 (Breast) 5 65 PC-3 (Prostate) 10 70 - Animal Models : Preliminary animal model studies have shown that administration of the compound can significantly reduce tumor growth compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide is still under investigation. However, similar compounds have shown favorable absorption and distribution characteristics, which may apply here:

- Absorption : Rapid absorption post-administration.

- Metabolism : Potential hepatic metabolism with active metabolites contributing to its biological effects.

Propiedades

IUPAC Name |

N-[3-(aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOHQSSYLJWDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670352 | |

| Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939791-42-1 | |

| Record name | N-[3-(Aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Aminomethyl)pyridin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.